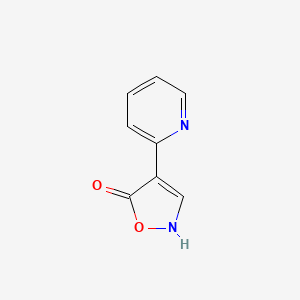
4-(pyridin-2-yl)isoxazol-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyridin-2-yl)isoxazol-5(2H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)isoxazol-5(2H)-one typically involves the reaction of 2-pyridyl nitrile oxide with an appropriate alkyne. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(pyridin-2-yl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, isoxazolines, and various substituted derivatives on the pyridine ring, depending on the specific reagents and conditions used.
科学研究应用
4-(pyridin-2-yl)isoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-(pyridin-2-yl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its antifibrotic activity.
2-(pyridin-2-yl)imidazole: Known for its antimicrobial properties.
2-(pyridin-2-yl)pyrazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
4-(pyridin-2-yl)isoxazol-5(2H)-one is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
4-pyridin-2-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-6(5-10-12-8)7-3-1-2-4-9-7/h1-5,10H |
InChI 键 |
RRLOYSUZXAGALT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CNOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
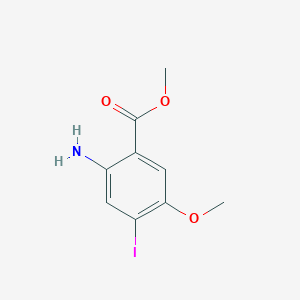

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)
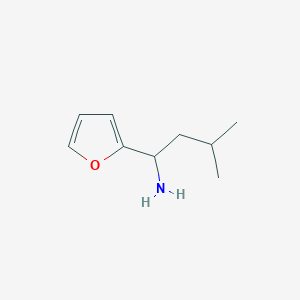
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
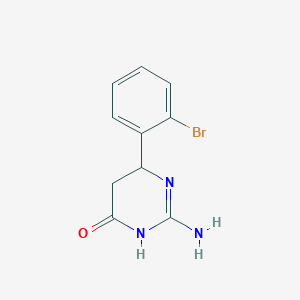
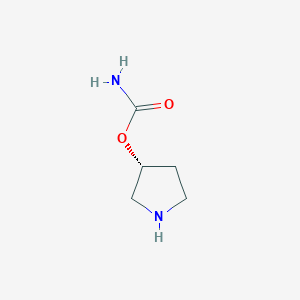

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
